1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that features a piperazine ring substituted with an ethyl group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves the reaction of 4-ethylpiperazine with 2-bromo-1-naphthalen-1-ylethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylacetic acid, while reduction could produce 1-(4-ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanol.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- 1-(4-Phenylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- 1-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
Uniqueness
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWICQXKJGEMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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